1-(4-(Methylsulfonyl)phenyl)cyclopropanamine
Overview
Description
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a methylsulfonyl group and an amine group
Preparation Methods
The synthesis of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(Methylsulfonyl)benzaldehyde and cyclopropanamine.
Cyclopropanation Reaction: The key step involves the cyclopropanation of the benzaldehyde derivative using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.
Amine Introduction:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. The methylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(4-(Methylsulfonyl)phenyl)ethanamine: This compound has an ethyl group instead of a cyclopropane ring, resulting in different chemical and biological properties.
1-(4-(Methylsulfonyl)phenyl)propanamine:
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct structural and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIRVFOWEKTRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732439 | |
Record name | 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038389-00-2 | |
Record name | 1-[4-(Methylsulfonyl)phenyl]cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038389-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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